

URMC-099 Preclinical Safety and Dosing Data

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Compound Focus: URMC-099

Cat. No.: S548948

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The table below summarizes key preclinical data relevant to the initial safety assessment of **URMC-099** [1] [2] [3].

Aspect	Details and Findings
Reported Administration Duration	Up to 20 days in mouse models (e.g., 10 mg/kg, twice daily) [1] [2]. "Chronic" specific data not found.

| **Reported Toxicity & Safety** | • **In Vitro Cell Viability:** >99% viability in MDA-MB-231 BR cells at 200 nM [3]. • **In Vivo Tolerability:** No major toxicity reported in mouse models of neuroinflammation or post-operative cognitive dysfunction at used doses [1] [2]. | | **Common Dosing Protocols (Mice)** | • **Dose:** 10 mg/kg [1] [2]. • **Route:** Intraperitoneal (i.p.) injection [1] [2]. • **Frequency:** Twice daily [1] [2]. • **Formulation:** 2 mg/mL in 5% DMSO, 40% PEG 400, 55% saline [1] [2]. | | **Kinase Inhibition Profile (IC₅₀)** | Potent inhibitor of multiple kinases: MLK3 (14 nM), LRRK2 (11 nM), FLT3 (4 nM), ABL1 (6.8 nM) [3]. A **broad-spectrum** inhibitor, not selective for MLK3 alone [1] [3]. |

Experimental Protocols from Literature

Here are detailed methodologies from studies that administered **URMC-099** in vivo, which can serve as a reference for your experimental design.

1. Protocol for Neuroprotection in an EAE Model (14-day administration) [1]

- **Animal Model:** C57BL/6 mice with Experimental Autoimmune Encephalomyelitis (EAE).
- **Treatment Initiation:** Drug administration began on the first day of motor deficits.
- **URMC-099 Formulation:** Dissolved at 2 mg/mL in a sterile solution of **5% DMSO, 40% polyethylene glycol 400 (PEG 400), and 55% normal saline.**
- **Dosing Regimen:** **10 mg/kg, intraperitoneally (i.p.), twice daily.**
- **Control:** Vehicle control (same solution without the active compound).
- **Key Steps:**
 - Mice were randomized to treatment or control groups upon symptom onset.
 - Experimenters were blinded to the treatment assignment during the experiment and data analysis.
 - Hippocampal synapses and behavioral outcomes (fear conditioning) were assessed after 12-14 days of treatment.

2. Protocol for Preventing Post-Operative Cognitive Dysfunction (5-dose and 3-dose regimens) [2]

- **Animal Model:** 3- and 9-month-old C57BL/6 mice undergoing orthopedic surgery.
- **URMC-099 Formulation:** 20 mg of **URMC-099** dissolved in 0.5 mL sterile DMSO, then added to 4 mL PEG 400 and 5.5 mL sterile saline (final concentration: 2 mg/mL).
- **Dosing Regimen 1 (5 doses):** Mice were injected (i.p.) with **10 mg/kg** three times before surgery and two times after surgery, with all doses spaced 12 hours apart.
- **Dosing Regimen 2 (3 doses):** Mice were treated with **10 mg/kg** only three times (spaced 12 hours apart) **prior to** orthopedic surgery.
- **Key Assessments:** Microgliosis, blood-brain barrier permeability, microglial dynamics, and memory impairment were evaluated.

Potential Challenges & Troubleshooting

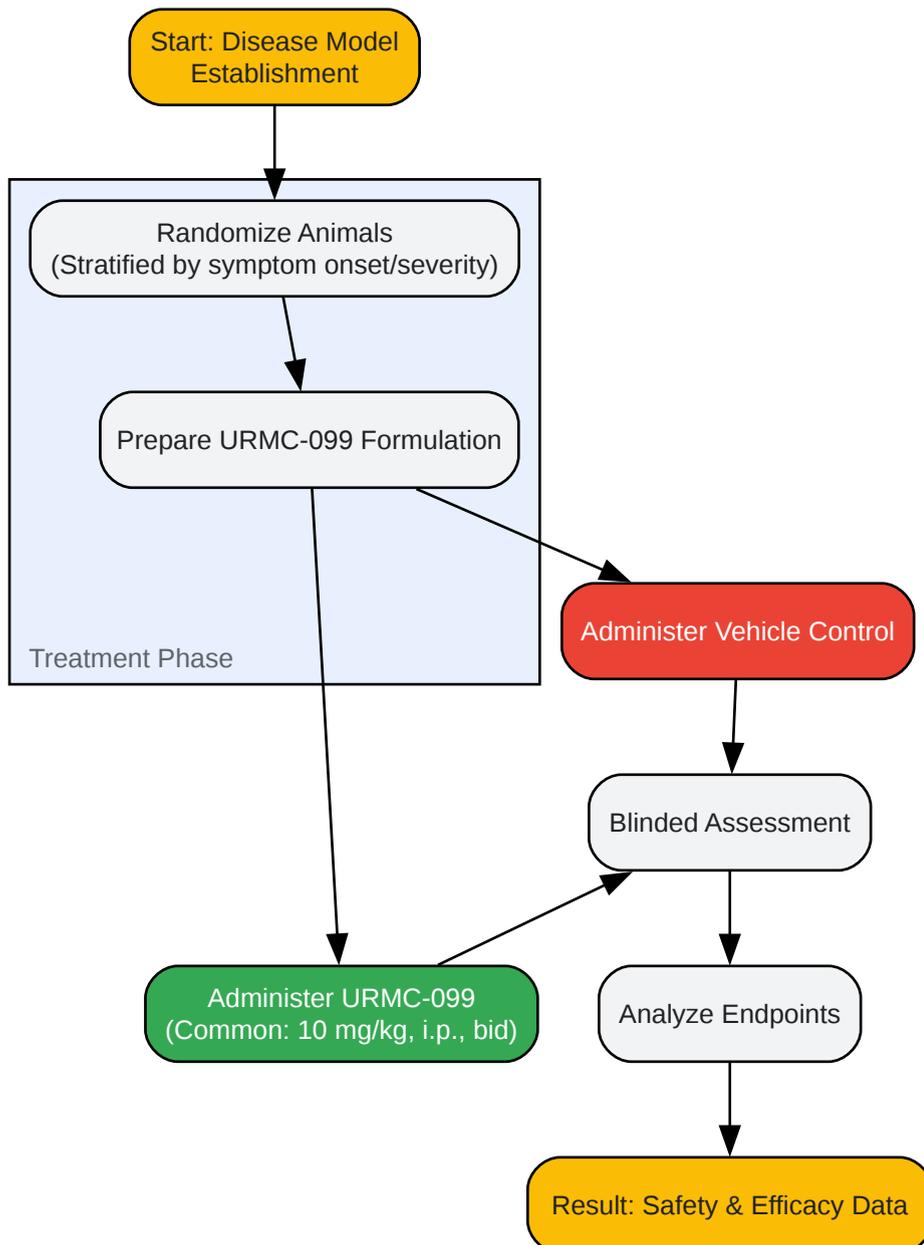
Based on the available data, you may encounter the following considerations in your experiments:

- **Solubility and Formulation:** **URMC-099** requires a specific solvent system for in vivo administration. The standard protocol uses a mixture of DMSO, PEG 400, and saline [1] [2]. Consistently preparing a stable, clear solution is critical. In vitro, DMSO is used, but its final concentration on cells should be carefully controlled [3].
- **Broad Kinase Inhibition:** **URMC-099** is not a highly selective MLK3 inhibitor [1]. Its effects are likely due to the simultaneous inhibition of multiple kinases, including MLKs and LRRK2 [3]. The biological outcomes you observe may be complex and not attributable to a single target.
- **Lack of Chronic Data:** The published studies do not investigate administration beyond 20 days. For your chronic studies, you will be generating novel safety data. It is crucial to include comprehensive

endpoints, such as clinical observations, body weight, organ weight (especially liver and spleen), and detailed histopathology of major organs.

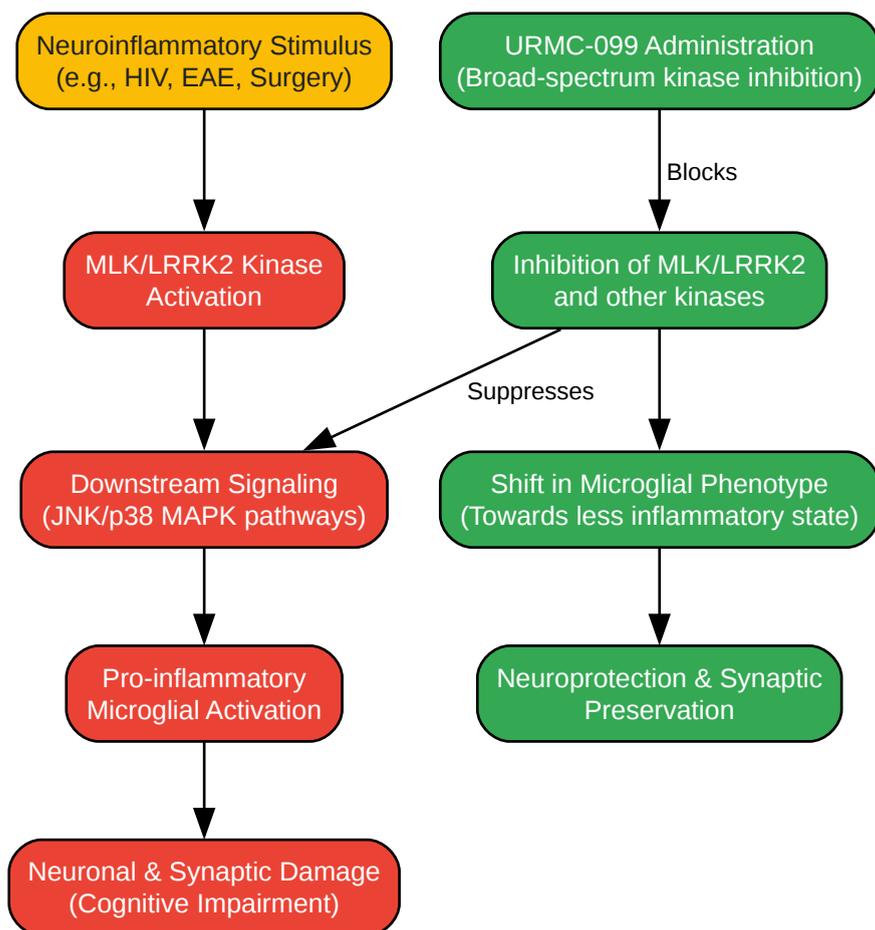
Mechanism of Action and Experimental Workflow

To help visualize how **URMC-099** is used in a typical in vivo experiment, the following diagram outlines a general workflow based on the cited protocols.



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The neuroprotective effect of **URMC-099** is linked to its action on kinase signaling pathways within microglia and neurons, as illustrated below.



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References

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To cite this document: Smolecule. [URMC-099 Preclinical Safety and Dosing Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548948#urmc-099-chronic-administration-safety>]

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